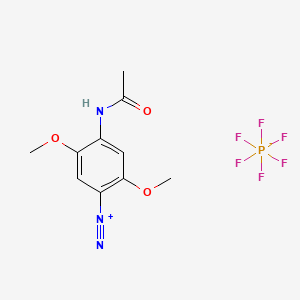
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are widely used in various industries due to their ability to impart vivid colors to materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- involves multiple steps:
Diazotization: The process begins with the diazotization of 2-methoxy-4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1,3-Naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Methoxylation: The final step involves the methoxylation of the intermediate product to introduce the methoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like sodium dithionite can break the azo bond, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Functionalized aromatic compounds.
科学研究应用
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-: Another azo dye with similar structural features but different functional groups.
1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt: A related compound with an amino group instead of the complex azo structure.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- is unique due to its specific combination of methoxy, sulfonic acid, and azo groups, which confer distinct chemical and physical properties. Its vibrant color and solubility in water make it particularly valuable in various industrial and research applications.
属性
CAS 编号 |
73297-07-1 |
|---|---|
分子式 |
C31H28N6O12S3 |
分子量 |
772.8 g/mol |
IUPAC 名称 |
7-[[4-[[hydroxy-[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]methyl]amino]-3-methoxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C31H28N6O12S3/c1-48-28-15-21(36-34-19-4-3-5-23(13-19)50(39,40)41)8-10-26(28)32-31(38)33-27-11-9-22(16-29(27)49-2)37-35-20-7-6-18-12-24(51(42,43)44)17-30(25(18)14-20)52(45,46)47/h3-17,31-33,38H,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47) |
InChI 键 |
HWHFTDDEPTVJSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(NC3=C(C=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
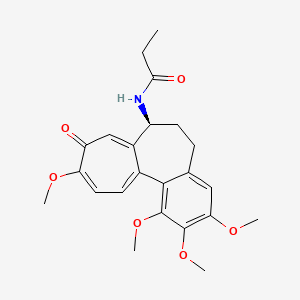
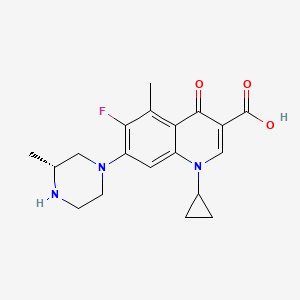
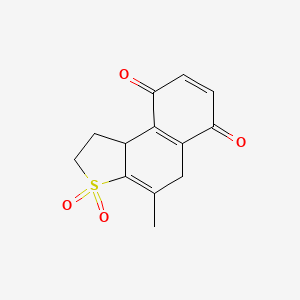

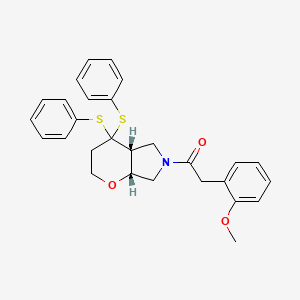

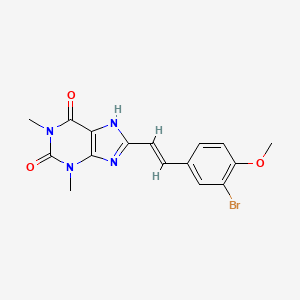


![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)
